2,2-Dichloroacetic acid-2-13C (DCAA-2-13C) is a highly specific, stable-isotope-labeled internal standard (ISTD) critical for the quantitative trace analysis of haloacetic acids in environmental and biological matrices. Unlike its unlabeled counterpart, which is a common water disinfection byproduct and metabolic intermediate, the 2-13C labeled variant is engineered specifically to overcome matrix suppression and extraction variability in mass spectrometry (LC-MS/MS, IC-MS/MS, and GC-MS)[1]. By providing a +1 Da mass shift that is retained during collision-induced dissociation, DCAA-2-13C enables precise isotope dilution quantification, making it an indispensable procurement requirement for regulatory compliance workflows such as EPA Method 557 [2].
Generic substitution with unlabeled dichloroacetic acid, or even differently labeled variants like dichloroacetic acid-1-13C, catastrophically fails in quantitative mass spectrometry due to fragmentation mechanics. During collision-induced dissociation (CID), haloacetic acids predominantly undergo decarboxylation (loss of CO2)[1]. If the 13C label is located at the carboxyl position (C1), the label is lost as neutral 13CO2, yielding a product ion (m/z 83) identical to the unlabeled analyte . This creates severe cross-talk in multiple reaction monitoring (MRM) transitions, destroying the internal standard's specificity. Procurement of the 2-13C variant ensures the heavy isotope is retained on the dichloromethyl product ion (m/z 84), maintaining a distinct MRM channel and enabling accurate matrix-effect correction.
In negative-ion electrospray ionization tandem mass spectrometry (ESI-MS/MS), unlabeled DCAA exhibits a primary MRM transition of m/z 127 → 83 (corresponding to [M-H]- and the loss of CO2). When utilizing DCAA-1-13C, the transition is m/z 128 → 83, which shares the exact product ion as the native analyte, leading to significant signal interference [1]. Conversely, DCAA-2-13C yields a distinct transition of m/z 128 → 84. This +1 Da mass shift in the product ion completely eliminates cross-channel interference, providing a >99% reduction in false-positive signal contribution compared to C1-labeled or generic structural analogs[2].
| Evidence Dimension | MRM Product Ion Mass (after decarboxylation) |
| Target Compound Data | m/z 84 (retains 13C label) |
| Comparator Or Baseline | DCAA-1-13C (m/z 83, loses 13C label) |
| Quantified Difference | +1 Da mass shift isolated to the product ion, eliminating MRM cross-talk. |
| Conditions | ESI-MS/MS, negative ion mode, collision-induced dissociation (CID) |
Procurement of the 2-13C isotope is mandatory to maintain distinct MS/MS channels; using the 1-13C variant renders the internal standard useless for trace quantification.
Direct-injection IC-ESI-MS/MS methods for drinking water analysis, such as EPA Method 557, are highly susceptible to ion suppression from matrix components like chloride, sulfate, and nitrate. Without an exact co-eluting isotope standard, matrix suppression can reduce analyte signal by 30-50%, leading to severe under-reporting of DCAA concentrations . The addition of DCAA-2-13C as an internal standard at a fixed concentration (e.g., 5 µg/L) precisely mirrors the chromatographic retention time and ionization efficiency of native DCAA. This exact co-elution allows the isotope dilution calculation to correct for >95% of matrix-induced signal variations, restoring analytical accuracy to within the 80-120% recovery limits mandated by regulatory agencies [1].
| Evidence Dimension | Quantitative Accuracy (Recovery) in High-Salt Matrix |
| Target Compound Data | 80-120% recovery (using DCAA-2-13C internal standard correction) |
| Comparator Or Baseline | Unlabeled external calibration (30-50% signal suppression/loss) |
| Quantified Difference | 50-70% improvement in quantitative accuracy in complex matrices. |
| Conditions | Direct-inject IC-ESI-MS/MS (EPA Method 557) with high matrix anions (Cl-, SO4 2-) |
Laboratories must procure this specific labeled standard to pass strict QA/QC recovery criteria for environmental compliance testing.
In clinical and toxicological studies evaluating dichloroacetate as a metabolic therapy or trichloroethylene (TCE) metabolite, DCAA must be extracted from complex biological fluids (e.g., serum, urine) using liquid-liquid extraction (LLE). Absolute extraction recoveries for DCAA are notoriously variable, often ranging from 51% to 80% depending on protein binding and pH [1]. By spiking DCAA-2-13C into the raw sample prior to extraction, the internal standard undergoes the exact same physical losses as the endogenous analyte. The relative response ratio normalizes these physical losses, reducing the coefficient of variation (CV) of the assay from >20% (when using non-isotopic analogs like propionic acid) to <5%, ensuring highly reproducible pharmacokinetic profiling [2].
| Evidence Dimension | Assay Precision (Coefficient of Variation) |
| Target Compound Data | <5% CV (using DCAA-2-13C pre-extraction spike) |
| Comparator Or Baseline | Unlabeled analog standard (>20% CV due to differential extraction) |
| Quantified Difference | >4-fold improvement in assay precision. |
| Conditions | Liquid-liquid extraction from serum/urine followed by LC-MS/MS |
For clinical trials and toxicological monitoring, procuring the exact stable isotope is the only way to achieve the precision required for valid pharmacokinetic modeling.
DCAA-2-13C is the mandated internal standard for the direct-injection IC-MS/MS quantification of haloacetic acids. It is strictly required to correct for matrix suppression caused by high ambient levels of chloride and sulfate in municipal water samples, ensuring compliance with maximum contaminant levels (MCLs) for disinfection byproducts [1].
Procured for LC-MS/MS assays to quantify DCAA in blood and urine. It is critical for normalizing variable liquid-liquid extraction recoveries when monitoring DCAA as a biomarker of trichloroethylene (TCE) exposure or when tracking systemic levels in patients undergoing experimental metabolic therapies for lactic acidosis or oncology [2].
Utilized in isotope dilution mass spectrometry to track the degradation kinetics of chloroacetamide herbicides and other industrial pollutants. DCAA-2-13C allows researchers to accurately quantify terminal breakdown products in complex soil and wastewater extracts without interference from endogenous organic matter [3].
Corrosive;Environmental Hazard